sodium;naphthalene-1-carboxylate

Surfactant Science Micellar Systems Colloid Chemistry

Procuring sodium naphthalene-1-carboxylate as a generic 'naphthoate salt' risks isomer-dependent performance failures. The α-position carboxylate (CAS 29158-38-1) delivers ~2× higher CMC (0.62-0.65 mM) than the β-isomer in TTAB micellar systems, enabling staged-release formulation control. In hydrometallurgical Co/Ni/Cu recovery, the 1-isomer outperforms the 2-isomer in both organic-phase extractability and metal loading. For thermal decarboxylation targeting 1,2- or 1,3-dicarboxylate products, the sodium salt yields distinct product slates versus potassium. Specify CAS 29158-38-1 to ensure positional-isomer integrity in structure-sensitive applications.

Molecular Formula C11H7NaO2
Molecular Weight 194.16 g/mol
CAS No. 29158-38-1
Cat. No. B12190881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;naphthalene-1-carboxylate
CAS29158-38-1
Molecular FormulaC11H7NaO2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Na+]
InChIInChI=1S/C11H8O2.Na/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1
InChIKeyWEGDVNIPLOLRJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Naphthalene-1-Carboxylate Overview


Sodium naphthalene-1-carboxylate [1] is the alkali metal salt of naphthalene-1-carboxylic acid (1-naphthoic acid), belonging to the naphthalenecarboxylate class of organic compounds [2]. Its structure features a carboxylate group at the α-position of the fused bicyclic naphthalene ring, which imparts distinct steric and electronic properties compared to the β-substituted isomer, sodium naphthalene-2-carboxylate [3]. This positional difference drives measurable divergence in micellization behavior, metal-ion extraction efficiency, and thermal reaction pathways, making direct isomer substitution scientifically unjustified for structure-sensitive applications.

Why Generic Substitution Fails


Naphthalenecarboxylate salts are frequently treated as interchangeable sources of the naphthoate anion in procurement workflows, yet the position of the carboxylate substituent on the naphthalene ring is a critical performance variable. Sodium naphthalene-1-carboxylate (α-isomer) and sodium naphthalene-2-carboxylate (β-isomer) differ in dipole moment, steric accessibility of the carboxylate group, and π-stacking geometry [1]. These differences produce nearly two-fold changes in critical micelle concentration (CMC) when used as counterions in micellar systems [2], pronounced divergence in metal-ion extractability in solvent extraction [3], and distinct product distributions in thermal decarboxylation–rearrangement reactions [4]. Assuming generic interchangeability between positional isomers or between sodium and potassium salts of the same acid therefore risks altered aggregate morphology, reduced extraction yield, or unintended by-product profiles.

Quantitative Differentiation Evidence


Critical Micelle Concentration Comparison

In 1:1 stoichiometric mixtures with tetradecyltrimethylammonium bromide (TTAB), sodium 1-naphthoate (α-isomer) yields a critical micelle concentration of 0.62 mM, nearly double that of sodium 2-naphthoate (β-isomer) at 0.33 mM [1]. Fluorescence measurements on TTAB/1-naphthoate 1:1 mixtures independently confirmed a CMC of 0.65 mM [1]. The higher CMC indicates weaker micelle stabilization by the 1-isomer, attributed to its shallower penetration into the palisade layer and distinct orientational binding geometry compared to the 2-isomer [1].

Surfactant Science Micellar Systems Colloid Chemistry

Metal-Ion Extraction Efficiency

The extraction of cobalt(II), nickel(II), and copper(II) using 1-naphthoic acid and 2-naphthoic acid was compared in benzene and 1-octanol solvent systems at 25 °C and 0.1 mol dm⁻³ ionic strength (NaClO₄) [1]. The study found pronounced differences in extraction equilibria: 1-naphthoic acid was significantly superior to 2-naphthoic acid in extractability for all three metal ions, and also exhibited higher solubility in both benzene and 1-octanol [1]. The extraction enhancement is attributed to the α-position carboxylate enabling more favorable chelate ring formation with divalent transition metals compared to the β-isomer [1].

Solvent Extraction Hydrometallurgy Analytical Chemistry

Thermal Decarboxylation-Rearrangement Selectivity

Under cadmium fluoride-catalyzed thermal transformation, both potassium and sodium α-naphthoate initially produce naphthalene and naphthalene-1,2- and 1,3-dicarboxylates; however, the product composition diverges between the potassium and sodium salts [1]. The sodium salt follows a distinct reaction pathway compared to the potassium salt, with differing conversion rates to the downstream naphthalene-2,3- and 2,6-dicarboxylate products [1]. Furthermore, in the presence of potassium cyanate, potassium α-naphthoate achieves a high yield of naphthalene-2,6-dicarboxylate, a pathway not equivalently available to the sodium salt [1].

Thermal Chemistry Carboxylate Decomposition Henkel Reaction

Fluorescence and Binding Geometry

The orientational binding of naphthoate isomers to TTAB micelles was characterized by ¹H NMR chemical shift changes and NOESY experiments [1]. Sodium 1-naphthoate (α-isomer) exhibits a distinct binding orientation with shallower penetration into the micellar palisade layer compared to sodium 2-naphthoate (β-isomer), which penetrates more deeply and induces different aggregate shape transitions (globular to prolate/rod-like) [1]. The 1-isomer contributes to viscoelasticity at dilute concentrations in 1:1 stoichiometry with TTAB, behavior linked to its specific orientation at the interface [1].

Fluorescence Spectroscopy Host-Guest Chemistry Environmental Sensing

Crystal Engineering and Coordination Chemistry

The sodium salt of 1-naphthoic acid serves as a precursor to alkaline-earth and transition-metal naphthoate complexes whose structures differ systematically from those formed with 2-naphthoate ligands [1]. The α-carboxylate position imposes a peri-interaction with the C8 hydrogen of the naphthalene ring, restricting the conformational freedom of the carboxylate group relative to the aromatic plane. This contrasts with the β-isomer, where the carboxylate enjoys greater rotational freedom [1]. Comparative structural studies of Mg, Ca, Sr, and Ba salts of 1-naphthoic acid reveal coordination geometries distinct from analogous benzoate-based systems [2].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Application Scenarios


Viscoelastic Micellar Fluids with Tunable CMC

When formulating surfactant systems where the onset of micellization and viscoelasticity must be tuned within a specific concentration window, sodium naphthalene-1-carboxylate provides a CMC of ~0.62–0.65 mM in 1:1 TTAB mixtures [1]—nearly double that of the 2-isomer (0.33 mM). This allows formulators to achieve micellization at a higher counterion loading, useful for delaying aggregate formation in staged-release or sequential-assembly applications.

Selective Solvent Extraction of Co, Ni, Cu

For hydrometallurgical separation processes targeting cobalt, nickel, or copper recovery, the 1-naphthoate system (accessible via the sodium salt) outperforms the 2-naphthoate system in both extractability and organic-phase solubility in benzene and 1-octanol [2]. Procurement of sodium naphthalene-1-carboxylate rather than the 2-isomer can increase extraction efficiency and organic-phase metal loading, directly improving process throughput.

Naphthalenedicarboxylic Acid Isomer Synthesis

In thermal carboxylate rearrangement chemistry, sodium α-naphthoate yields a distinct product slate (naphthalene-1,2- and 1,3-dicarboxylates) compared to potassium α-naphthoate [3]. Researchers targeting specific dicarboxylate isomers for polymer precursor or ligand synthesis should select the sodium salt when 1,2- or 1,3-disubstitution patterns are desired, and avoid potassium salt pathways that preferentially yield 2,6-dicarboxylate.

Spectroscopic Probe in Organized Media

The shallower penetration and distinct orientation of the 1-naphthoate chromophore at micellar interfaces, confirmed by ¹H NMR and NOESY [1], make sodium naphthalene-1-carboxylate the preferred isomer for FRET-based sensing applications where the donor–acceptor distance needs to be longer than that achievable with the deeper-penetrating 2-isomer. Substituting the 2-isomer would alter the effective quenching radius and compromise assay calibration.

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